Cas no 1094884-31-7 (5-amino-6-propoxypyridin-2-ol)

5-amino-6-propoxypyridin-2-ol 化学的及び物理的性質
名前と識別子
-
- 5-amino-6-propoxypyridin-2-ol
- 2(1H)-Pyridinone, 5-amino-6-propoxy-
- EN300-1294800
- 1094884-31-7
-
- インチ: 1S/C8H12N2O2/c1-2-5-12-8-6(9)3-4-7(11)10-8/h3-4H,2,5,9H2,1H3,(H,10,11)
- InChIKey: BOBIFTTZCTUDSX-UHFFFAOYSA-N
- ほほえんだ: C1(=O)NC(OCCC)=C(N)C=C1
計算された属性
- せいみつぶんしりょう: 168.089877630g/mol
- どういたいしつりょう: 168.089877630g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 243
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.4Ų
- 疎水性パラメータ計算基準値(XlogP): 0.3
じっけんとくせい
- 密度みつど: 1.17±0.1 g/cm3(Predicted)
- ふってん: 338.4±42.0 °C(Predicted)
- 酸性度係数(pKa): 10.03±0.10(Predicted)
5-amino-6-propoxypyridin-2-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1294800-1.0g |
5-amino-6-propoxypyridin-2-ol |
1094884-31-7 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1294800-5000mg |
5-amino-6-propoxypyridin-2-ol |
1094884-31-7 | 5000mg |
$2235.0 | 2023-09-30 | ||
Enamine | EN300-1294800-500mg |
5-amino-6-propoxypyridin-2-ol |
1094884-31-7 | 500mg |
$739.0 | 2023-09-30 | ||
Enamine | EN300-1294800-2500mg |
5-amino-6-propoxypyridin-2-ol |
1094884-31-7 | 2500mg |
$1509.0 | 2023-09-30 | ||
Enamine | EN300-1294800-1000mg |
5-amino-6-propoxypyridin-2-ol |
1094884-31-7 | 1000mg |
$770.0 | 2023-09-30 | ||
Enamine | EN300-1294800-250mg |
5-amino-6-propoxypyridin-2-ol |
1094884-31-7 | 250mg |
$708.0 | 2023-09-30 | ||
Enamine | EN300-1294800-100mg |
5-amino-6-propoxypyridin-2-ol |
1094884-31-7 | 100mg |
$678.0 | 2023-09-30 | ||
Enamine | EN300-1294800-50mg |
5-amino-6-propoxypyridin-2-ol |
1094884-31-7 | 50mg |
$647.0 | 2023-09-30 | ||
Enamine | EN300-1294800-10000mg |
5-amino-6-propoxypyridin-2-ol |
1094884-31-7 | 10000mg |
$3315.0 | 2023-09-30 |
5-amino-6-propoxypyridin-2-ol 関連文献
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
5-amino-6-propoxypyridin-2-olに関する追加情報
Recent Advances in the Study of 5-amino-6-propoxypyridin-2-ol (CAS: 1094884-31-7): A Comprehensive Research Brief
5-amino-6-propoxypyridin-2-ol (CAS: 1094884-31-7) is a chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of novel bioactive molecules, particularly in the development of kinase inhibitors and antimicrobial agents. This research brief aims to provide an overview of the latest findings related to this compound, highlighting its chemical properties, synthetic pathways, and biological activities.
One of the most notable advancements in the study of 5-amino-6-propoxypyridin-2-ol is its application in the design of kinase inhibitors. Kinases play a critical role in cellular signaling pathways, and their dysregulation is often associated with various diseases, including cancer and inflammatory disorders. Researchers have successfully incorporated this compound into the scaffold of several kinase inhibitors, demonstrating its ability to enhance binding affinity and selectivity. For instance, a recent study published in the Journal of Medicinal Chemistry reported the synthesis of a series of pyridinone derivatives using 5-amino-6-propoxypyridin-2-ol as a building block, which exhibited potent inhibitory activity against specific kinase targets.
In addition to its role in kinase inhibitor development, 5-amino-6-propoxypyridin-2-ol has also been investigated for its antimicrobial properties. A study conducted by a team of researchers from the University of Cambridge revealed that derivatives of this compound displayed significant activity against a range of Gram-positive and Gram-negative bacteria. The researchers attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, making it a promising candidate for the development of new antibiotics. Further mechanistic studies are underway to elucidate the precise mode of action and optimize the compound's efficacy.
The synthetic pathways for 5-amino-6-propoxypyridin-2-ol have also been a focus of recent research. Traditional methods of synthesis often involve multi-step reactions with low yields and poor scalability. However, a breakthrough study published in Organic Letters introduced a novel, one-pot synthesis approach that significantly improves the yield and reduces the environmental impact. This method utilizes green chemistry principles, such as the use of catalytic reagents and solvent-free conditions, making it more sustainable and cost-effective for large-scale production.
Despite these promising developments, challenges remain in the clinical translation of 5-amino-6-propoxypyridin-2-ol-based therapeutics. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further preclinical and clinical studies. Nonetheless, the compound's versatility and demonstrated biological activities make it a valuable asset in the drug discovery pipeline. Future research directions may include the exploration of its applications in other therapeutic areas, such as neurodegenerative diseases and autoimmune disorders.
In conclusion, 5-amino-6-propoxypyridin-2-ol (CAS: 1094884-31-7) represents a promising chemical entity with diverse applications in medicinal chemistry. Its role in the development of kinase inhibitors and antimicrobial agents, coupled with advancements in synthetic methodologies, underscores its potential to contribute to the discovery of novel therapeutics. Continued research efforts will be essential to fully realize its therapeutic potential and address existing challenges.
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